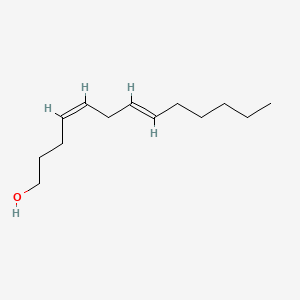

(Z,E)-十三-4,7-二烯-1-醇

货号:

B1366640

CAS 编号:

57981-61-0

分子量:

196.33 g/mol

InChI 键:

RJYCGBIUZZJVLQ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

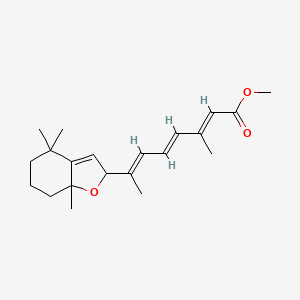

“(Z,E)-Trideca-4,7-dien-1-ol” is a long-chain unsaturated alcohol. The “Z,E” notation indicates the configuration of the double bonds in the molecule . The “Z” (from German “zusammen” meaning “together”) and “E” (from German “entgegen” meaning “opposite”) configurations refer to the positions of the highest-priority groups on each carbon of the double bond .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions and configurations of the double bonds. The “Z,E” notation suggests that the molecule has one “Z” configured double bond and one “E” configured double bond .Chemical Reactions Analysis

As an unsaturated alcohol, “(Z,E)-Trideca-4,7-dien-1-ol” could potentially undergo a variety of chemical reactions. The double bonds could participate in addition reactions, oxidation reactions, or other transformations. The alcohol group (-OH) could be involved in reactions like esterification or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z,E)-Trideca-4,7-dien-1-ol” would depend on its molecular structure. As an unsaturated alcohol, it would likely be a liquid at room temperature. The presence of double bonds could affect its stability, reactivity, and other properties .科学研究应用

立体选择性合成和化学反应

- (Z,E)-十三-4,7-二烯-1-醇和类似化合物已被用于立体选择性合成中。例如,使用 E-和 Z-9-甲基癸-3,8-二烯-1-醇与醛类的氧杂双环的立体选择性合成,突出了此类化合物在创建结构复杂且特定的有机分子中的用途 (Reddy 等,2015)。类似地,源自类似化合物的 1,3-二烯体系在合成各种害虫的性信息素中具有应用 (Yadav 等,1989)。

在昆虫信息素中的作用

- (Z,E)-十三-4,7-二烯-1-醇等化合物在昆虫学领域,特别是在昆虫信息素的研究和合成中发挥着至关重要的作用。例如,(Z)-4-十三烯醛,是类似二烯的氧化产物,被认为是某些黄蜂中的性信息素成分 (Swedenborg & Jones,1992)。此外,二烯-1-醇的立体选择性合成对于理解和复制昆虫信息素至关重要,有助于害虫控制策略 (Kuroda 等,1987)。

在食品科学和农业中的应用

- 在食品科学的背景下,研究了与(Z,E)-十三-4,7-二烯-1-醇相关的化合物对农产品味道和品质的贡献。例如,在胡萝卜中,某些二乙炔氧脂素,在结构上与二烯-1-醇相关,显着地导致了苦味,影响了消费者的偏好和产品质量 (Czepa & Hofmann,2004)。

医药和生物研究

- 在药物化学中,与(Z,E)-十三-4,7-二烯-1-醇结构相关的化合物,如亚烷基间苯二酚,已显示出生物活性。例如,源自 Lithraea molleoides 的亚烷基间苯二酚对某些线虫表现出强烈的麻痹作用,表明在开发生物活性化合物中具有潜在应用 (Valcic 等,2002)。

属性

| { "Design of the Synthesis Pathway": "The synthesis of (Z,E)-Trideca-4,7-dien-1-ol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "1,3-Butadiene", "Acetylene", "2-Buten-1-ol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesize (E)-1,4-pentadiene from 1,3-butadiene and acetylene using Lindlar catalyst", "Step 2: React (E)-1,4-pentadiene with 2-buten-1-ol to form (Z,E)-4,7-tridecadien-1-ol using sodium borohydride as a reducing agent", "Step 3: Convert (Z,E)-4,7-tridecadien-1-ol to (Z,E)-Trideca-4,7-dien-1-ol by dehydrating the alcohol group using sodium hydroxide and hydrochloric acid", "Step 4: Purify the product using sodium sulfate and extract with ethyl acetate", "Step 5: Recrystallize the product from methanol and water to obtain pure (Z,E)-Trideca-4,7-dien-1-ol" ] } | |

| 57981-61-0 | |

分子式 |

C13H24O |

分子量 |

196.33 g/mol |

IUPAC 名称 |

trideca-4,7-dien-1-ol |

InChI |

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-10,14H,2-5,8,11-13H2,1H3 |

InChI 键 |

RJYCGBIUZZJVLQ-UHFFFAOYSA-N |

手性 SMILES |

CCCCC/C=C\C/C=C/CCCO |

SMILES |

CCCCCC=CCC=CCCCO |

规范 SMILES |

CCCCCC=CCC=CCCCO |

| 57981-61-0 | |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

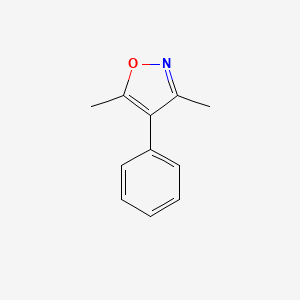

3,5-Dimethyl-4-phenyl-1,2-oxazole

Cat. No.: B1366559

CAS No.: 4345-46-4

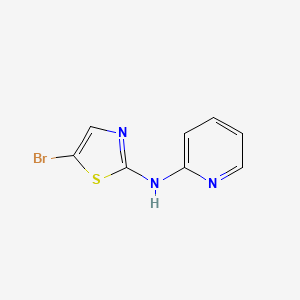

5-bromo-N-(pyridin-2-yl)thiazol-2-amine

Cat. No.: B1366561

CAS No.: 54670-78-9

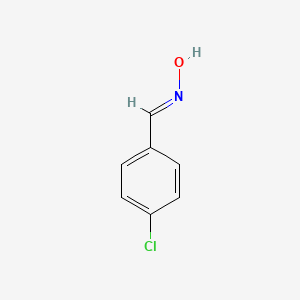

4-Chlorobenzaldehyde oxime

Cat. No.: B1366565

CAS No.: 3848-36-0

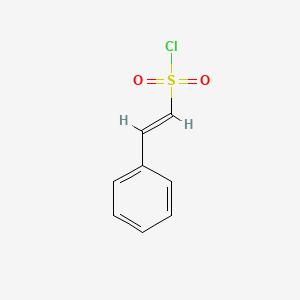

(E)-2-Phenylethenesulfonyl chloride

Cat. No.: B1366571

CAS No.: 4091-26-3

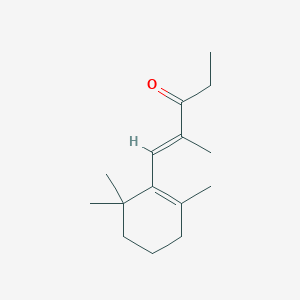

![1-[(E)-2-Bromoethenyl]-4-chlorobenzene](/img/structure/B1366574.png)

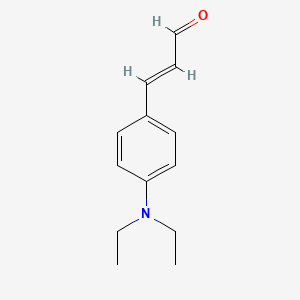

![(E)-4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1366587.png)

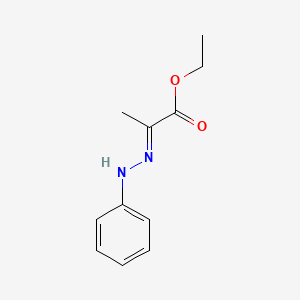

![1-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea](/img/structure/B1366588.png)